Adam I-123

Catalog No.
S517201
CAS No.
305352-16-3
M.F
C15H17123IN2S
M. Wt
380.28
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adam I-123

CAS Number

305352-16-3

Product Name

Adam I-123

IUPAC Name

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-(123I)iodanylaniline

Molecular Formula

C15H17123IN2S

Molecular Weight

380.28

InChI

InChI=1S/C15H17IN2S/c1-18(2)10-11-5-3-4-6-14(11)19-15-8-7-12(16)9-13(15)17/h3-9H,10,17H2,1-2H3/i16-4

InChI Key

KPKLDBBNSFWOFA-KIWWSDKQSA-N

SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)I)N

solubility

Soluble in DMSO

Synonyms

Adam I-123; Adam I 123; Adam I123;

The exact mass of the compound Adam I-123 is 380.0168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adam I-123, or 123I-ADAM, is a radiopharmaceutical compound that serves as a selective radiotracer for imaging serotonin transporters in the brain and other tissues. This compound is derived from iodine-123, a radioactive isotope of iodine known for its utility in nuclear medicine, particularly in single-photon emission computed tomography (SPECT) imaging. Adam I-123 has gained attention due to its ability to selectively bind to the serotonin transporter (5-HTT), making it a valuable tool for studying various neuropsychiatric disorders where serotonin plays a crucial role, such as depression and anxiety disorders .

. Initially, iodine-123 is produced through the proton irradiation of xenon-124 or tellurium-123 in a cyclotron, resulting in the formation of iodine-123 via decay processes . The iodination reaction occurs when the iodine-123 is incorporated into the ADAM precursor, typically through electrophilic aromatic substitution. The process involves:

  • Preparation of the iodide solution: Sodium iodide containing iodine-123 is dissolved in an acidic medium.
  • Reaction with the precursor: The iodide solution is mixed with a lyophilized precursor (tributyl tin ADAM) and oxidizing agents like hydrogen peroxide to facilitate iodination.
  • Purification: The reaction mixture undergoes purification using high-performance liquid chromatography (HPLC) to isolate pure Adam I-123 with high radiochemical purity .

Adam I-123 exhibits significant biological activity by specifically binding to serotonin transporters in various brain regions, including the cortex, striatum, and hippocampus. Its uptake and distribution have been studied extensively using SPECT imaging techniques. In preclinical studies involving nonhuman primates, Adam I-123 demonstrated favorable biodistribution patterns with peak binding observed at approximately 120–240 minutes post-injection . This specificity allows for enhanced visualization of serotonin-related activities in the brain, making it instrumental in diagnosing and researching neuropsychiatric conditions.

The synthesis of Adam I-123 can be summarized in the following steps:

  • Preparation of Sodium Iodide: Obtain sodium iodide containing iodine-123 with high radionuclidic purity.
  • Acidification: Add hydrochloric acid to create an acidic environment conducive for iodination.
  • Iodination Reaction: Combine the acidified sodium iodide with tributyl tin ADAM and hydrogen peroxide to initiate the iodination.
  • Quenching and Neutralization: After allowing the reaction to proceed for a specified time, quench it with sodium bisulfite and neutralize using sodium bicarbonate.
  • Purification: Use HPLC to purify Adam I-123, ensuring that the final product maintains over 90% radiochemical purity before administration .

Adam I-123 has several applications in medical imaging and research:

  • Neuroimaging: It is primarily used for SPECT imaging to visualize serotonin transporters in the brain, aiding in the diagnosis of psychiatric disorders.
  • Pharmacological Studies: Researchers utilize Adam I-123 to study the effects of various drugs on serotonin transport mechanisms.
  • Tumor Imaging: There is potential for using Adam I-123 in imaging tumor-associated antigens through radiolabeled antibodies .

Studies investigating the interactions of Adam I-123 with various pharmacological agents have shown its ability to provide insights into serotonin transporter dynamics. For instance, research has demonstrated that Adam I-123 can effectively differentiate between normal and pathological states by assessing changes in serotonin transporter availability under different conditions . Additionally, interaction studies have explored how certain medications may influence serotonin uptake and binding dynamics within specific brain regions.

Adam I-123 shares similarities with other radiopharmaceuticals used for imaging neurotransmitter systems. Some notable compounds include:

Compound NamePrimary UseUnique Features
Fluorodeoxyglucose (FDG)Positron emission tomography (PET)Used primarily for metabolic imaging
Carbon-11 labeled racloprideDopamine receptor imagingSelectively binds dopamine D2 receptors
18F-FallyprideDopamine D2 receptor imagingHigh affinity for dopamine D2 receptors

Uniqueness of Adam I-123

Adam I-123's uniqueness lies in its selective binding capability to serotonin transporters, which distinguishes it from other radiopharmaceuticals that target different neurotransmitter systems or metabolic processes. This specificity allows for detailed studies focused on serotonergic function and its implications in mental health disorders.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Exact Mass

380.0168

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Adam i-123

Dates

Last modified: 02-18-2024
1: Wu CH, Chang CS, Yang YK, Shen LH, Yao WJ. Comparison of brain serotonin transporter using [I-123]-ADAM between obese and non-obese young adults without an eating disorder. PLoS One. 2017 Feb 9;12(2):e0170886. doi: 10.1371/journal.pone.0170886. eCollection 2017. PubMed PMID: 28182708; PubMed Central PMCID: PMC5300236.
2: Huang CI, Yao WJ, Sun YN. New methods for registering long-time I-123 ADAM SPECT image sequences to magnetic resonance images. Nucl Med Commun. 2010 Aug;31(8):734-40. doi: 10.1097/MNM.0b013e32833b7534. PubMed PMID: 20505552.
3: Koch W, Schaaff N, Pöpperl G, Mulert C, Juckel G, Reicherzer M, Ehmer-von Geiso C, Möller HJ, Hegerl U, Tatsch K, Pogarell O. [I-123] ADAM and SPECT in patients with borderline personality disorder and healthy control subjects. J Psychiatry Neurosci. 2007 Jul;32(4):234-40. PubMed PMID: 17653291; PubMed Central PMCID: PMC1911193.
4: Choi SR, Hou C, Oya S, Mu M, Kung MP, Siciliano M, Acton PD, Kung HF. Selective in vitro and in vivo binding of [(125)I]ADAM to serotonin transporters in rat brain. Synapse. 2000 Dec 15;38(4):403-12. PubMed PMID: 11044887.

Explore Compound Types